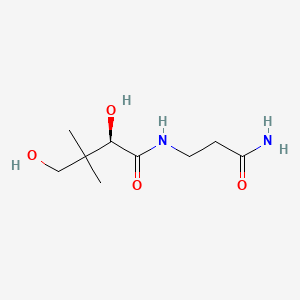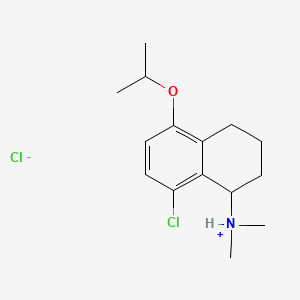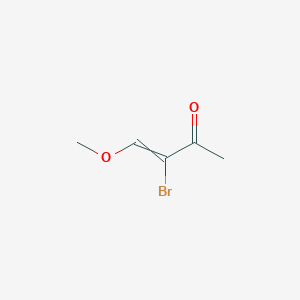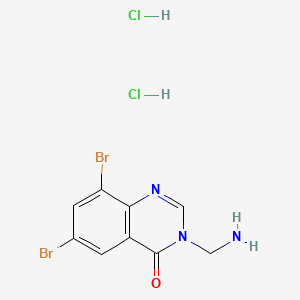
Lithium hippurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium hippurate: is a chemical compound formed by the combination of lithium and hippuric acid. It is known for its applications in various fields, including medicine and scientific research. The compound is of interest due to its unique properties and potential benefits in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium hippurate can be synthesized through the reaction of lithium hydroxide with hippuric acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide acts as a base to neutralize the hippuric acid, forming this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Lithium hippurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Lithium hippurate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: this compound is explored for its potential therapeutic benefits, particularly in the treatment of certain medical conditions.
Industry: The compound is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of lithium hippurate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: this compound can bind to certain enzymes, altering their activity and affecting metabolic pathways.
Modulating Ion Channels: The compound may influence ion channels, affecting the flow of ions across cell membranes and impacting cellular functions.
Interacting with Receptors: this compound can interact with specific receptors, triggering signaling pathways that lead to various physiological responses.
Comparación Con Compuestos Similares
Sodium hippurate: Similar to lithium hippurate but with sodium instead of lithium.
Potassium hippurate: Another similar compound with potassium replacing lithium.
Calcium hippurate: Contains calcium instead of lithium.
Uniqueness: this compound is unique due to the presence of lithium, which imparts specific properties and potential benefits not found in other similar compounds. The lithium ion can influence various biological and chemical processes, making this compound distinct in its applications and effects.
Propiedades
Número CAS |
636-11-3 |
|---|---|
Fórmula molecular |
C9H8LiNO3 |
Peso molecular |
185.1 g/mol |
Nombre IUPAC |
lithium;2-benzamidoacetate |
InChI |
InChI=1S/C9H9NO3.Li/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 |
Clave InChI |
AICGKEYEKCPLSV-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC=C(C=C1)C(=O)NCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)

![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)


![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)




